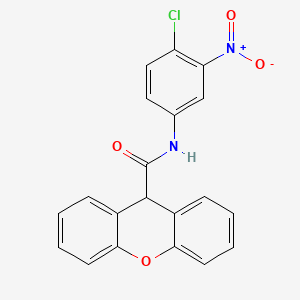

(2E,5E)-5-(3-bromo-4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E,5E)-5-(3-bromo-4-fluoro-benzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la classe des thiazolidinones. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidinone, un groupe phénylimino et une fraction benzylidène substituée par des atomes de brome et de fluor. Le composé est intéressant en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la (2E,5E)-5-(3-bromo-4-fluoro-benzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one implique généralement la condensation de la 3-bromo-4-fluoro-benzaldéhyde avec la thiosemicarbazide pour former la thiosemicarbazone correspondante. Cet intermédiaire est ensuite cyclisé en présence d'une base appropriée, telle que l'hydroxyde de sodium, pour donner le cycle thiazolidinone. Les conditions de réaction exigent souvent un reflux dans l'éthanol ou un autre solvant approprié pour faciliter le processus de cyclisation.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, pour assurer un rendement et une pureté élevés. La production industrielle peut également impliquer des procédés en continu pour améliorer l'efficacité et la capacité de production.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazolidinone, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe imino, le convertissant en amine.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie : Comme élément constitutif de la synthèse de molécules plus complexes.

Biologie : Investigated for its potential antimicrobial and antifungal activities.

Médecine : Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industrie : Utilisation potentielle dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.

5. Mécanisme d'action

Le mécanisme d'action de la (2E,5E)-5-(3-bromo-4-fluoro-benzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one n'est pas complètement compris, mais on pense qu'il implique l'inhibition d'enzymes et de voies clés. Par exemple, son activité anticancéreuse peut être attribuée à l'inhibition des enzymes topoisomérases, qui sont essentielles à la réplication de l'ADN et à la division cellulaire. Le composé peut également interagir avec des récepteurs cellulaires et des voies de signalisation, conduisant à l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses.

Composés similaires :

- (2E,5E)-5-(3-chloro-4-fluoro-benzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one

- (2E,5E)-5-(3-bromo-4-méthyl-benzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one

- (2E,5E)-5-(3-bromo-4-fluoro-benzylidène)-2-(méthylimino)-1,3-thiazolidin-4-one

Comparaison :

- Différences structurelles : La présence de différents substituants sur la fraction benzylidène ou sur le groupe imino peut modifier considérablement les propriétés et la réactivité du composé.

- Activité biologique : Les substituants tels que le chlore, le méthyle ou les différents groupes imino peuvent améliorer ou réduire l'activité biologique du composé, rendant chaque dérivé unique dans ses applications potentielles.

- Réactivité chimique : La réactivité vis-à-vis des réactions d'oxydation, de réduction et de substitution peut varier en fonction des substituants, affectant l'adéquation du composé à des applications spécifiques.

Cet article détaillé fournit un aperçu complet de la (2E,5E)-5-(3-bromo-4-fluoro-benzylidène)-2-(phénylimino)-1,3-thiazolidin-4-one, couvrant son introduction, ses méthodes de préparation, l'analyse des réactions chimiques, les applications de la recherche scientifique, le mécanisme d'action et la comparaison avec des composés similaires

Analyse Des Réactions Chimiques

Types of Reactions

(2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidinone derivatives.

Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Applications De Recherche Scientifique

(2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of (2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may disrupt the cell membrane integrity of microorganisms, contributing to its antimicrobial properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E,5E)-5-[(3-CHLORO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

- (2E,5E)-5-[(3-BROMO-4-CHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

- (2E,5E)-5-[(3-BROMO-4-METHYLPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Propriétés

Formule moléculaire |

C16H10BrFN2OS |

|---|---|

Poids moléculaire |

377.2 g/mol |

Nom IUPAC |

(5E)-5-[(3-bromo-4-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H10BrFN2OS/c17-12-8-10(6-7-13(12)18)9-14-15(21)20-16(22-14)19-11-4-2-1-3-5-11/h1-9H,(H,19,20,21)/b14-9+ |

Clé InChI |

MFERTLOLOOFWNG-NTEUORMPSA-N |

SMILES isomérique |

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)F)Br)/S2 |

SMILES canonique |

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)F)Br)S2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)

![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)

![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)

![(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)

![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)

![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)